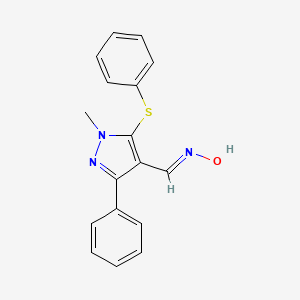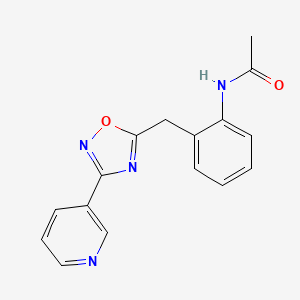
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide” are not available, there are general methods for synthesizing similar compounds. For instance, a method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Wirkmechanismus
Target of Action
The primary targets of N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is believed that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be determined. Given the structural features of the compound, it is plausible that it may interact with pathways involving pyridine or oxadiazole moieties .
Pharmacokinetics
It is known that the lipophilicity of a drug can influence its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. As research progresses, it is expected that these effects will be elucidated, providing valuable insights into the therapeutic potential of this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using POA in lab experiments is its low toxicity. POA has been found to be well-tolerated in animal models, with no significant adverse effects reported. Another advantage of using POA is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.
However, there are also some limitations to using POA in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on the pharmacokinetics and pharmacodynamics of POA, which are necessary to determine its optimal dosage and dosing regimen.
Zukünftige Richtungen
There are several future directions for the research on POA. One direction is to further investigate its anticancer properties and its potential use in cancer therapy. Another direction is to explore its neuroprotective properties and its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Another future direction is to study the structure-activity relationship of POA and its derivatives to identify more potent and selective compounds. This could lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion
In conclusion, N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide, or POA, is a small molecule with diverse biological activities. POA has shown promising results in various scientific research applications, including cancer research and neuroscience. The mechanism of action of POA is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and signaling pathways. POA has a range of biochemical and physiological effects, including its anticancer, anti-inflammatory, and antioxidant properties. While there are some limitations to using POA in lab experiments, there are also several future directions for research on this compound, including its potential use in cancer therapy and the treatment of neurological disorders.
Synthesemethoden
POA can be synthesized through a multi-step reaction involving the condensation of 2-aminopyridine with 2-bromoacetophenone, followed by the cyclization of the resulting intermediate with hydrazine hydrate and chloroacetic acid. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
Synthese von N-(pyridin-2-yl)amiden
Diese Verbindung kann in der chemodivergenten Synthese von N-(pyridin-2-yl)amiden verwendet werden . Der Syntheseprozess beinhaltet die Bildung von N-(pyridin-2-yl)amiden in Toluol durch C–C-Bindungsspaltung, die durch I2 und TBHP gefördert wird . Die Reaktionsbedingungen sind mild und metallfrei .
Synthese von 3-Bromimidazo[1,2-a]pyridinen
Die Verbindung kann auch bei der Synthese von 3-Bromimidazo[1,2-a]pyridinen verwendet werden . Dieser Prozess beinhaltet eine einstufige Tandemzyklisierung/Bromierung .
Pharmakokinetische Profile und Bewertung der biologischen Aktivität
Die Verbindung kann bei der Synthese neuer Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amid-Derivate verwendet werden . Diese Derivate wurden auf ihre pharmakokinetischen Profile und ihre biologische Aktivität untersucht .
Antitumoraktivität
Die synthetisierten Derivate zeigten eine vielversprechende Antitumoraktivität gegen Lungenkrebs . Beispielsweise zeigt Verbindung IIB eine zehnfach niedrigere IC50-Werte (0,229 μM) als Imatinib (2,479 μM), wenn sie gegen (A549) Lungenkrebszelllinien getestet werden .
Antibakterielle und antifungale Aktivität
Die Derivate zeigten auch antibakterielle und antifungale Aktivität gegen spezialisierte aquatische Bakterienarten, grampositive und gramnegative Arten sowie Pilzarten . Das Derivat IIC zeigte die höchste Aktivität (MIC 16–128 μg/mL) .
Antioxidative Aktivität
Die antioxidative Eigenschaft der Derivate wurde mit der DPPH-(2,2-Diphenylpicrylhydrazyl)-Methode untersucht . Die Ergebnisse zeigten, dass der ermittelte IC50-Wert nahe am IC50-Wert von Ascorbinsäure (4,45–4,83 μg/mL) lag .
Eigenschaften
IUPAC Name |
N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11(21)18-14-7-3-2-5-12(14)9-15-19-16(20-22-15)13-6-4-8-17-10-13/h2-8,10H,9H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONKOSZVNQUVLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2421347.png)

![2-chloro-N-[2-(3-chloro-4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2421349.png)
![Methyl 4-(4-methylphenyl)-3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2421350.png)
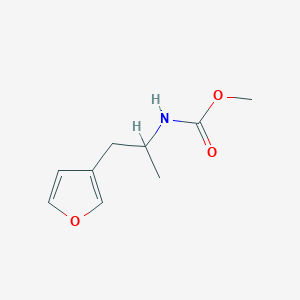
![2-[3-[[5-(3-Chloro-1-benzothiophen-2-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2421353.png)
![ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2421356.png)
![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2421358.png)
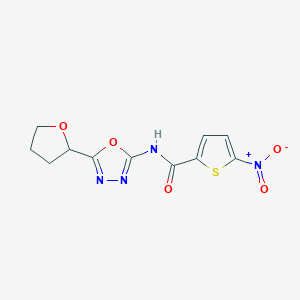
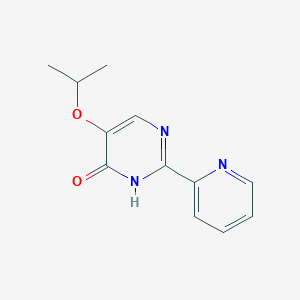
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2421364.png)
![2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2421365.png)
